CBS9106

Content Navigation

CAS Number

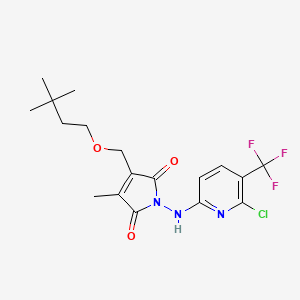

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

CBS9106 is a novel compound classified as a reversible oral inhibitor of Chromosome Region Maintenance 1 (CRM1). CRM1 is a critical protein involved in the nuclear export of various proteins and messenger RNAs, playing a pivotal role in cellular processes such as cell cycle regulation and signal transduction. CBS9106 has garnered attention due to its unique mechanism of action, which not only inhibits CRM1 but also induces its degradation, thereby impacting cancer cell proliferation and survival .

Recent studies have emphasized the need for low toxicity in the synthesis process, enhancing the compound's suitability for therapeutic applications .

The biological activity of CBS9106 has been extensively studied, revealing its potential as an anti-cancer agent. By inhibiting CRM1, CBS9106 effectively disrupts the export of tumor suppressor proteins and pro-apoptotic factors from the nucleus, promoting apoptosis in cancer cells. Research indicates that CBS9106 can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its efficacy in targeting malignancies characterized by CRM1 overexpression .

Interaction studies have demonstrated that CBS9106 not only inhibits CRM1 but also induces its degradation through a proteasome-mediated pathway. This dual action is mediated by cullin ring ligase complexes involved in protein ubiquitination. The degradation of CRM1 leads to decreased levels of this protein in cells, further amplifying the therapeutic effects against cancer .

Several compounds share similarities with CBS9106, particularly those targeting CRM1 or related pathways:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Selinexor | CRM1 inhibitor | First-in-class oral inhibitor approved for clinical use |

| KPT-8602 | CRM1 inhibitor | Designed to enhance selectivity and reduce side effects |

| KPT-330 | CRM1 inhibitor | Notable for its ability to induce apoptosis through nuclear retention of proteins |

Uniqueness of CBS9106:

- Unlike other inhibitors, CBS9106 uniquely promotes degradation of CRM1 rather than merely inhibiting its function.

- Its reversible nature allows for better control over therapeutic dosing compared to irreversible inhibitors.

Chromosome Region Maintenance 1, also known as Exportin 1, represents the primary mammalian nuclear export receptor responsible for facilitating the transport of large macromolecules including ribonucleic acid and proteins across the nuclear membrane to the cytoplasm [1] [2]. The gene encoding Chromosome Region Maintenance 1 was originally identified in yeast as essential for maintaining higher order chromosome structure [3] [2].

Structurally, Chromosome Region Maintenance 1 belongs to the karyopherin-β superfamily of nuclear transport receptors and consists of multiple HEAT repeat domains that form a superhelical architecture [4] [2]. The protein adopts different conformational states during the nuclear export cycle, transitioning between an extended superhelical conformation when unbound and a more compact, ring-like structure when forming functional transport complexes [4]. This conformational flexibility is critical for its transport function, as the protein must accommodate diverse cargo molecules while maintaining specificity for nuclear export signal sequences [4] [5].

The nuclear export mechanism mediated by Chromosome Region Maintenance 1 involves the formation of a ternary complex with cargo proteins bearing leucine-rich nuclear export signals and the small GTPase Ran in its GTP-bound state [1] [6] [2]. In the nucleus, Chromosome Region Maintenance 1 binds cooperatively to RanGTP and nuclear export signal-containing cargo, forming a trimeric complex that translocates to the cytoplasm through nuclear pore complexes [7] [8]. The nuclear export signals recognized by Chromosome Region Maintenance 1 consist of leucine-rich sequences that bind to a hydrophobic groove formed between two outer helical regions of the protein [9] [5].

Upon reaching the cytoplasm, the export complex disassembles through an allosteric mechanism involving RanBP1, which induces conformational changes in Chromosome Region Maintenance 1 that effectively squeeze out the cargo protein from the binding groove [7] [8]. This directional transport process is driven by the nuclear-cytoplasmic RanGTP gradient and ensures that proteins are efficiently exported from the nucleus while preventing their re-import [6] [7].

CBS9106 Binding Site Characterization

CBS9106 demonstrates specific binding affinity for a critical cysteine residue located within the Chromosome Region Maintenance 1 cargo-binding pocket [10] [11]. Mass spectrometric analysis has definitively shown that CBS9106 reacts with synthetic Chromosome Region Maintenance 1 peptides containing Cysteine 528 but fails to interact with mutant peptides where Cysteine 528 has been replaced with serine [10] [11] [12].

The binding site for CBS9106 corresponds to the same hydrophobic groove region that accommodates nuclear export signal sequences under normal physiological conditions [10] [11]. This strategic positioning allows CBS9106 to directly interfere with the cargo recognition and binding functions of Chromosome Region Maintenance 1. The cysteine residue at position 528 is highly conserved across species and represents a crucial structural element within the nuclear export signal-binding cleft [13] [12].

Biochemical studies utilizing biotinylated CBS9106 derivatives have demonstrated that this compound can capture Chromosome Region Maintenance 1 protein through streptavidin bead precipitation, confirming direct protein-drug interactions [10] [11]. The binding interaction occurs specifically at the reactive thiol group of Cysteine 528, similar to other known Chromosome Region Maintenance 1 inhibitors, but with distinct kinetic and thermodynamic properties that differentiate CBS9106 from other compounds targeting this site [10] [12].

The specificity of CBS9106 for Cysteine 528 has been further validated through mutagenesis studies, where substitution of this residue with serine completely abolishes the binding interaction [13] [12]. This finding underscores the critical importance of the sulfhydryl group for CBS9106 recognition and suggests that the compound's mechanism involves covalent modification of this specific amino acid residue.

Interaction with Cysteine 528 Residue

The interaction between CBS9106 and Cysteine 528 represents a fundamental aspect of the compound's inhibitory mechanism against Chromosome Region Maintenance 1 [10] [11]. This cysteine residue is positioned within the central conserved region of Chromosome Region Maintenance 1 and plays a crucial role in maintaining the structural integrity of the nuclear export signal-binding groove [13] [14].

CBS9106 forms a covalent bond with the sulfhydryl group of Cysteine 528 through a mechanism that appears to involve nucleophilic attack on an electrophilic center within the CBS9106 molecular structure [10] [12]. This covalent modification results in direct occupation of the nuclear export signal-binding site, preventing normal cargo protein recognition and binding [10] [11]. The specificity of this interaction has been demonstrated through competitive binding assays with leptomycin B, another Chromosome Region Maintenance 1 inhibitor that targets the same cysteine residue [10] [11].

Mass spectrometric analysis has provided detailed molecular evidence for the CBS9106-Cysteine 528 interaction, showing clear adduct formation when CBS9106 is incubated with Chromosome Region Maintenance 1-derived peptides containing the target residue [10] [11]. Importantly, when the same experiments are performed with peptides where Cysteine 528 has been replaced with serine, no such adduct formation is observed, confirming the absolute requirement for the cysteine residue in CBS9106 binding [10] [12].

The interaction with Cysteine 528 also appears to trigger conformational changes within Chromosome Region Maintenance 1 that extend beyond simple steric hindrance of the nuclear export signal-binding site [10] [15]. These conformational alterations may contribute to the unique protein degradation effects observed with CBS9106 treatment, distinguishing this compound from other cysteine-targeting Chromosome Region Maintenance 1 inhibitors [15] [16].

Reversible Nature of Chromosome Region Maintenance 1 Binding

A distinctive characteristic of CBS9106 that differentiates it from other Chromosome Region Maintenance 1 inhibitors is the reversible nature of its binding interaction [10] [11]. Unlike leptomycin B, which forms irreversible covalent bonds with Cysteine 528 through Michael addition followed by lactone hydrolysis, CBS9106 establishes a dynamic equilibrium with its target site [10] [17] [14].

The reversibility of CBS9106 binding has been demonstrated through multiple experimental approaches, including competitive displacement assays and washout experiments [10] [11]. When cells are treated with CBS9106 and subsequently subjected to drug-free medium, the inhibitory effects on nuclear export gradually diminish, indicating that the compound can dissociate from Chromosome Region Maintenance 1 over time [10] [17]. This reversible binding pattern contrasts sharply with the persistent inhibition observed with irreversible inhibitors like leptomycin B [17] [14].

Biochemical evidence for reversibility comes from pull-down experiments using biotinylated CBS9106, where a biotinylated complex with the molecular size of Chromosome Region Maintenance 1 could not be detected, unlike similar experiments with biotinylated leptomycin B [10] [11]. This observation suggests that while CBS9106 binding to Chromosome Region Maintenance 1 may be covalent, it maintains a reversible character that allows for compound dissociation under appropriate conditions [10] [11].

The reversible binding nature of CBS9106 may contribute to its improved therapeutic index compared to irreversible Chromosome Region Maintenance 1 inhibitors [10] [17]. The ability of cells to recover nuclear export function following CBS9106 removal potentially reduces the risk of permanent cellular dysfunction and may explain the reduced toxicity profile observed in preclinical studies [10] [18].

Comparative Binding Profile with Other Chromosome Region Maintenance 1 Inhibitors

CBS9106 belongs to a growing class of Chromosome Region Maintenance 1 inhibitors that target the Cysteine 528 residue, but exhibits distinct binding characteristics that set it apart from other compounds in this category [10] [17] [19]. The most well-characterized comparison is with leptomycin B, the prototypical Chromosome Region Maintenance 1 inhibitor that has served as a reference standard for nuclear export inhibition studies [17] [14] [19].

Leptomycin B achieves its inhibitory effects through irreversible covalent modification of Cysteine 528 via Michael addition of its α,β-unsaturated δ-lactone moiety to the sulfhydryl group [17] [14]. This interaction is followed by hydrolysis of the lactone group in the presence of basic amino acid residues within the nuclear export signal groove, permanently stabilizing the drug-protein complex [17] [14]. The irreversible nature of leptomycin B binding results in persistent shutdown of Chromosome Region Maintenance 1-mediated nuclear export, contributing to its high cytotoxicity and limiting its clinical utility [17] [20].

In contrast to leptomycin B, selinexor (KPT-330) represents a newer generation of Chromosome Region Maintenance 1 inhibitors that also targets Cysteine 528 but with slowly reversible kinetics [21] [22] [23]. Selinexor covalently binds to Cysteine 528 through its acrylate-derived warhead, but the interaction allows for gradual dissociation over time [21] [24]. This slowly reversible binding profile has enabled selinexor to advance through clinical development and achieve regulatory approval for certain cancer indications [22] [23].

CBS9106 occupies a unique position among Chromosome Region Maintenance 1 inhibitors due to its combination of reversible binding with an additional mechanism involving Chromosome Region Maintenance 1 protein degradation [10] [15] [25]. While CBS9106 shares the Cysteine 528 binding site with leptomycin B and selinexor, it uniquely induces proteasomal degradation of Chromosome Region Maintenance 1 protein without affecting messenger ribonucleic acid levels [10] [15] [17]. This dual mechanism of action—direct inhibition through cysteine modification plus protein degradation—represents a novel approach to Chromosome Region Maintenance 1 targeting that distinguishes CBS9106 from all other known inhibitors in this class [15] [16] [19].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Saito N, Sakakibara K, Sato T, Friedman JM, Kufe DW, VonHoff DD, Kawabe T. CBS9106-Induced CRM1 Degradation Is Mediated by Cullin Ring Ligase Activity and the Neddylation Pathway. Mol Cancer Ther. 2014 Dec;13(12):3013-23. doi: 10.1158/1535-7163.MCT-14-0064. Epub 2014 Sep 24. PubMed PMID: 25253782.

3: Turner JG, Dawson J, Sullivan DM. Nuclear export of proteins and drug resistance in cancer. Biochem Pharmacol. 2012 Apr 15;83(8):1021-32. doi: 10.1016/j.bcp.2011.12.016. Epub 2011 Dec 20. Review. PubMed PMID: 22209898.

4: Sakakibara K, Saito N, Sato T, Suzuki A, Hasegawa Y, Friedman JM, Kufe DW, Vonhoff DD, Iwami T, Kawabe T. CBS9106 is a novel reversible oral CRM1 inhibitor with CRM1 degrading activity. Blood. 2011 Oct 6;118(14):3922-31. doi: 10.1182/blood-2011-01-333138. Epub 2011 Aug 12. PubMed PMID: 21841164.